N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)azetidin-3-amine
Description
The compound N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)azetidin-3-amine features a tricyclic aromatic core fused to an azetidine (4-membered nitrogen-containing ring) substituted with a methyl group. This structure is distinct from classical tricyclic antidepressants (TCAs) and muscle relaxants, which typically employ larger heterocycles like piperidine or linear alkylamine chains.
Properties
CAS No. |
61450-34-8 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)azetidin-3-amine |
InChI |
InChI=1S/C19H20N2/c1-20-16-12-21(13-16)19-17-8-4-2-6-14(17)10-11-15-7-3-5-9-18(15)19/h2-11,16,19-20H,12-13H2,1H3 |
InChI Key |
QXEKDUPWUCYSFM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C2C3=CC=CC=C3C=CC4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Pharmacological Implications
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Molecular weights are derived from evidence or estimated based on structural formulas.
Key Observations:
Azetidine vs. Linear Amines: The azetidine ring in the target compound introduces steric constraints absent in linear amines (e.g., Amitriptyline, Cyclobenzaprine), which may alter binding to serotonin/norepinephrine transporters or histamine receptors .
Ring Size Effects : Smaller rings (azetidine, 4-membered) versus larger heterocycles (piperidine, 6-membered; piperazine) influence lipophilicity and hydrogen-bonding capacity. For example, Cyproheptadine’s piperidine ring enhances histamine H1 receptor antagonism, while azetidine’s compactness might favor selectivity for other targets .
Bioactivity Clustering : highlights that structurally similar compounds cluster in bioactivity profiles. The azetidine derivative may exhibit unique activity due to its tricyclic-azetidine hybrid structure, distinct from TCAs or muscle relaxants .
Clinical and Preclinical Relevance
- Amitriptyline and Protriptyline: These TCAs inhibit serotonin/norepinephrine reuptake but suffer from anticholinergic side effects. The azetidine analog’s compact structure might mitigate such issues by reducing affinity for muscarinic receptors .
- Cyclobenzaprine: Despite structural similarity to TCAs, it lacks antidepressant activity, highlighting how minor modifications (e.g., azetidine vs. dimethylamino groups) can shift therapeutic focus .
- Desmethyl Boc-Cyclobenzaprine : A derivative with a tert-butoxycarbonyl group, this compound exemplifies how azetidine-related structures can serve as intermediates or prodrugs in targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
